molecular formula C19H25ClN6O2 B2678692 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide CAS No. 2034407-08-2

2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide

Cat. No.: B2678692
CAS No.: 2034407-08-2
M. Wt: 404.9
InChI Key: CHNDNZRRVWGUSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Physical and Chemical Properties Analysis

  • Melting Point : The compound’s melting point is approximately 178–180°C .
  • Spectral Data : FT-IR analysis reveals characteristic peaks at 1670 cm⁻¹ (C=O), 1685 cm⁻¹ (C=N), and 1740 cm⁻¹ (N–C=O) .

Scientific Research Applications

Potential Pesticide Properties

N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which share structural similarities with the compound of interest, have been characterized by X-ray powder diffraction, indicating potential applications as pesticides. These organic compounds' experimental parameters, such as 2θ peak positions, relative peak intensities, values of d and Miller indices, and unit-cell parameters, suggest their utility in agricultural science for pest control measures. The data provides foundational insights into the structural integrity and potential effectiveness of these compounds in pesticide applications (E. Olszewska, B. Tarasiuk, & S. Pikus, 2011).

Chemical Synthesis and Production

Another aspect of research involves the synthesis processes, as demonstrated by the practical synthesis of N-(2,6-dimethylphenyl)-2-piperazin-1-yl-acetamide. The described synthesis method, starting from piperazine and N-chloroacetyl-2,6-xylidine, showcases a scalable and efficient route for producing related compounds, which could be applicable for the compound . This work highlights the importance of optimizing synthesis processes for potential industrial-scale production of similar chemical entities (M. Guillaume et al., 2003).

Antimicrobial Applications

Compounds structurally related to 2-(4-chlorophenoxy)-N-((4-(dimethylamino)-6-(piperidin-1-yl)-1,3,5-triazin-2-yl)methyl)acetamide have shown significant biological activities, including antimicrobial effects. For instance, benzyl and sulfonyl derivatives of N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide exhibited notable antibacterial, antifungal, and anthelmintic activity. Molecular docking studies confirmed that active compounds exhibit similar binding poses as standards, correlating well with observed in vitro data for the active compounds. This suggests potential applications in developing new antimicrobial agents (G. Khan et al., 2019).

Properties

IUPAC Name

2-(4-chlorophenoxy)-N-[[4-(dimethylamino)-6-piperidin-1-yl-1,3,5-triazin-2-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25ClN6O2/c1-25(2)18-22-16(23-19(24-18)26-10-4-3-5-11-26)12-21-17(27)13-28-15-8-6-14(20)7-9-15/h6-9H,3-5,10-13H2,1-2H3,(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHNDNZRRVWGUSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCCCC2)CNC(=O)COC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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